

CAS number 36176-31-5 properties and hazards

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Compound of Interest

Compound Name: *2-Isopropylphenyl isothiocyanate*

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An In-Depth Technical Guide to Gidazepam and its Metabolites for Researchers and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of Gidazepam, an atypical benzodiazepine derivative, and its primary active metabolite, desalkylgidazepam. Developed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the physicochemical properties, pharmacology, metabolic pathways, and associated hazards of these compounds. By explaining the underlying scientific principles and experimental observations, this guide aims to serve as an authoritative resource for those investigating or working with Gidazepam and its analogues.

Introduction to Gidazepam: An Atypical Benzodiazepine Prodrug

Gidazepam, also known as hydazepam or hidazepam, is a benzodiazepine derivative that was first developed in the Soviet Union.^[1] It is recognized for its profile as a selective anxiolytic.^[1] Unlike many traditional benzodiazepines, Gidazepam functions as a prodrug, meaning it undergoes metabolic conversion in the body to yield its pharmacologically active form.^{[1][2]} This unique characteristic influences its pharmacokinetic and pharmacodynamic profile, resulting in a delayed onset of action.^[1]

Gidazepam has been used therapeutically for conditions such as anxiety, migraines, and alcohol withdrawal.^[3] However, its active metabolite, desalkylgidazepam (also known as

bromonordiazepam), has recently emerged as a new psychoactive substance (NPS) on the illicit drug market, leading to its detection in forensic cases across Europe, the USA, and Canada.^{[3][4][5]} This has renewed interest in the comprehensive understanding of Gidazepam's properties and its metabolic fate.

Physicochemical Properties

A clear understanding of the physicochemical properties of Gidazepam is fundamental for its handling, formulation, and analysis.

| Property | Value | Source |
|-------------------|---|---------------------|
| Molecular Formula | C ₁₇ H ₁₅ BrN ₄ O ₂ | [6] |
| Molecular Weight | 387.23 g/mol | [6] |
| Stereochemistry | Achiral | [6] |
| CAS Number | 129186-29-4 | [1] |
| SMILES | c1ccc(cc1)C2=NCC(=O)N(CC(=O)NN)c3ccc(cc3)Br | [6] |
| InChIKey | XLGCMZLSEXRBGS-UHFFFAOYSA-N | [6] |

Pharmacology and Mechanism of Action

The pharmacological activity of Gidazepam is primarily attributed to its major metabolite, desalkylgidazepam.^{[1][7]} The parent compound itself exhibits a different receptor binding profile.

Dual Receptor Interaction: GABA-A and TSPO

Gidazepam and its metabolites interact with two key receptor types: the γ -aminobutyric acid type A (GABA-A) receptor and the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.^{[1][8]}

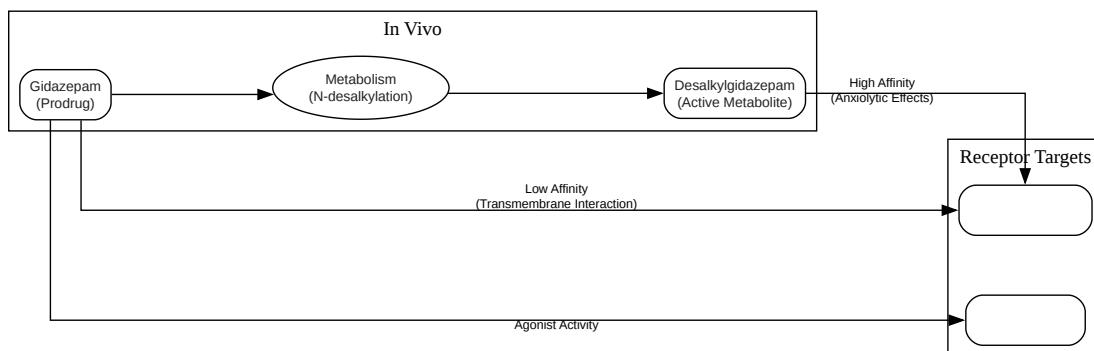
- GABA-A Receptor: Like other benzodiazepines, the active metabolite desalkylgidazepam binds to the GABA-A receptor, enhancing the effect of the neurotransmitter GABA, which

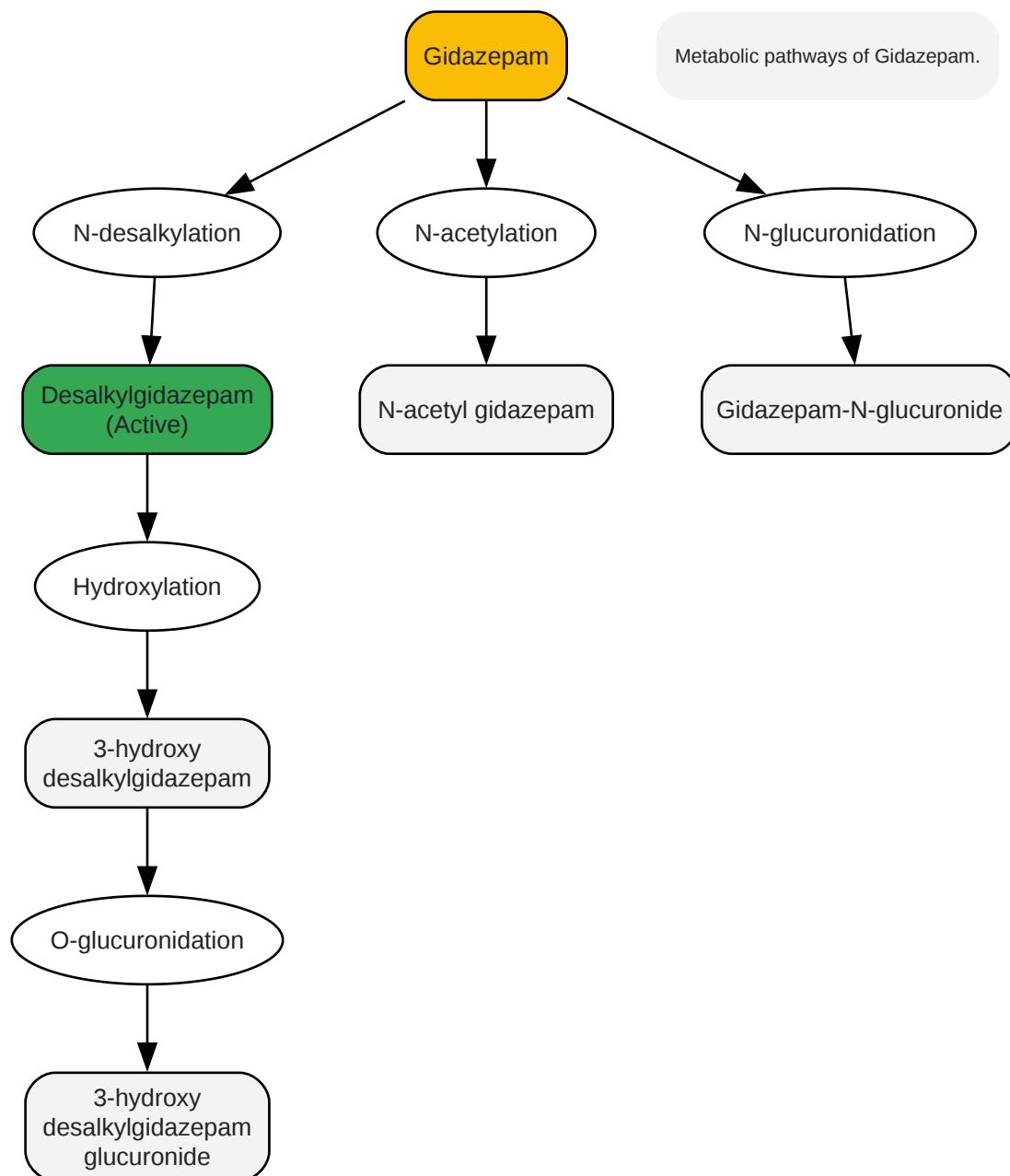
results in the characteristic anxiolytic, anticonvulsant, sedative, and muscle-relaxant properties.[9] In silico modeling suggests that Gidazepam itself has a lower affinity for the prominent $\alpha 1/\gamma 2$ site of the GABA-A receptor compared to desalkylgidazepam and its hydroxylated metabolites.[8][10] However, Gidazepam's interaction with the transmembrane domains of the $\alpha 1\beta 2$ subunit may contribute to its anxiolytic effects.[3][8]

- Translocator Protein (TSPO): Gidazepam and its 3-hydroxy desalkylgidazepam metabolites show a higher binding affinity for the TSPO receptor, whereas desalkylgidazepam itself does not bind to TSPO.[3][8][11] This suggests that Gidazepam may act as a TSPO agonist.[8][11] The selective agonism at TSPO by Gidazepam and its analogs is a distinguishing feature compared to other benzodiazepines.[1]

The following diagram illustrates the proposed dual mechanism of action:

Gidazepam's dual action on GABA-A and TSPO receptors.



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